2.7‑Fold Stronger Farnesyltransferase Inhibition Compared to Manumycin A
In a direct head-to-head in vitro FTase assay using recombinant human enzyme and [3H]farnesyl pyrophosphate, Manumycin E exhibited an IC50 of 0.45 µM, while manumycin A showed an IC50 of 1.2 µM [1]. This represents a 2.7‑fold (0.45 vs. 1.2 µM) greater potency for Manumycin E under identical conditions [1].
| Evidence Dimension | Inhibition of human farnesyltransferase (IC50) |
|---|---|
| Target Compound Data | 0.45 µM |
| Comparator Or Baseline | Manumycin A: 1.2 µM |
| Quantified Difference | 2.7‑fold more potent (lower IC50) |
| Conditions | In vitro; recombinant human FTase; [3H]farnesyl pyrophosphate substrate; 30 min incubation at 37 °C |
Why This Matters
For researchers screening FTase inhibitors, selecting Manumycin E over manumycin A provides 2.7‑fold higher potency, reducing compound usage and minimizing off‑target background in cellular assays.
- [1] Sattler, I., et al. (1998). Manumycin E from Streptomyces sp. HKI-0113. The Journal of Antibiotics, 51(8), 800-802. View Source
